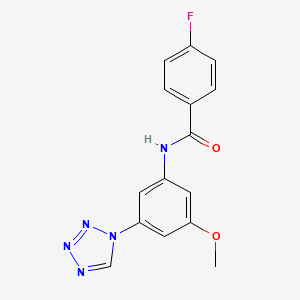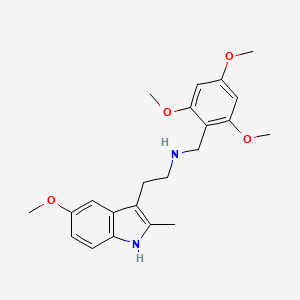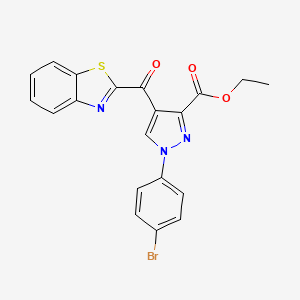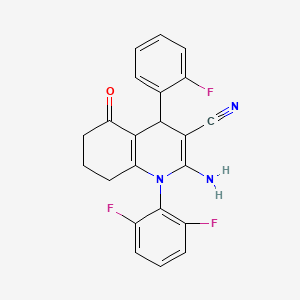![molecular formula C18H18N8OS B15006006 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)
4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a thiazole ring, a benzodiazole ring, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling.
Synthesis of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Synthesis of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea.
Synthesis of the Benzodiazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids.
Formation of the Triazine Ring: This can be synthesized by the reaction of cyanuric chloride with amines.
The final step involves the coupling of these ring systems under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings.
Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydro derivatives.
Substitution: The triazine ring is particularly susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Dihydrobenzodiazoles.
Substitution Products: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific proteins or pathways.
Industry
Chemical Sensors: It can be used in the development of sensors for detecting various analytes.
Polymer Science: The compound can be incorporated into polymers to impart specific properties.
作用機序
The mechanism of action of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
- 4-(MORPHOLIN-4-YL)-6-(PHENYL)-1,3,5-TRIAZIN-2-AMINE
- 6-(1,3-BENZODIAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE
- 4-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-AMINE
Uniqueness
The uniqueness of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE lies in its multi-ring structure, which imparts a combination of properties from each ring system. This makes it versatile for various applications, from catalysis to drug development, and distinguishes it from simpler analogs.
特性
分子式 |
C18H18N8OS |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
4-morpholin-4-yl-6-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H18N8OS/c19-17-22-15(23-18(24-17)25-5-7-27-8-6-25)10-26-13-4-2-1-3-12(13)21-16(26)14-9-20-11-28-14/h1-4,9,11H,5-8,10H2,(H2,19,22,23,24) |
InChIキー |
LHIVEMGSMAXKAE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=CN=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15005926.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15005934.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005939.png)
![N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide](/img/structure/B15005946.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)

![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)


![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


